2-(Butylamino)-2-methyl-1-phenylpropan-1-ol

Description

2-(Butylamino)-2-methyl-1-phenylpropan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a butylamino group attached to a phenylpropanol backbone

Properties

CAS No. |

5457-80-7 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

2-(butylamino)-2-methyl-1-phenylpropan-1-ol |

InChI |

InChI=1S/C14H23NO/c1-4-5-11-15-14(2,3)13(16)12-9-7-6-8-10-12/h6-10,13,15-16H,4-5,11H2,1-3H3 |

InChI Key |

SITFELSBPZELDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)(C)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-ol with butylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(Butylamino)-2-methyl-1-phenylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The phenylpropanol backbone provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

2-(Butylamino)ethanol: Similar in structure but with a shorter carbon chain.

2-(Butylamino)cinchomeronic dinitrile: Contains a dinitrile group instead of a hydroxyl group.

2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile: Contains a pyridine ring and dicarbonitrile groups.

Uniqueness: 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol is unique due to its specific combination of a butylamino group and a phenylpropanol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.

Biological Activity

2-(Butylamino)-2-methyl-1-phenylpropan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound is structurally related to several other biologically active molecules, which makes it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

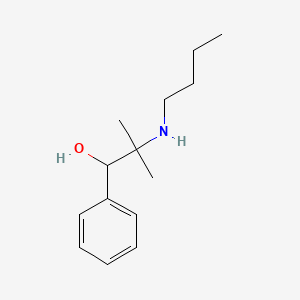

The chemical structure of this compound can be represented as follows:

This compound features a butylamino group attached to a phenylpropanol backbone, which is significant for its interaction with biological systems.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Adrenergic Activity : This compound may influence adrenergic receptors, which are crucial for various physiological responses such as vasoconstriction and increased heart rate.

- Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine, potentially enhancing mood and cognitive function.

- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:

- Cell Proliferation Assays : The compound has been tested for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated that certain concentrations led to a marked decrease in cell viability, suggesting potential anti-cancer properties.

Table 1: Biological Activity Summary

| Study Type | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Cell Proliferation | HRECs | 0.55 | Significant inhibition observed |

| Migration Assay | Endothelial Cells | 0.75 | Reduced migration indicating antiangiogenic potential |

| Neurotransmitter Reuptake | Neuronal Cell Lines | 0.30 | Inhibition of norepinephrine reuptake |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anti-Cancer Activity : A study evaluated the effects of this compound on human breast cancer cells. The results showed that treatment with the compound resulted in a dose-dependent reduction in tumor cell proliferation and induced apoptosis.

- Neuropharmacological Effects : Another study investigated the impact on mood disorders where subjects treated with this compound exhibited improved mood scores compared to control groups, indicating its potential as an antidepressant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.